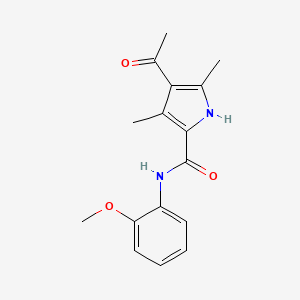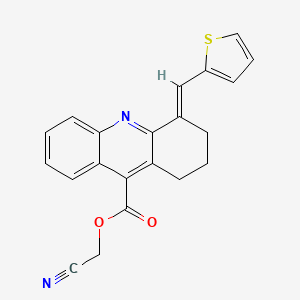![molecular formula C15H13F2NO4 B10808756 [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate](/img/structure/B10808756.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroanilino group, an oxoethyl linkage, and a dimethylfuran carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate typically involves multiple steps, starting with the preparation of the difluoroanilino precursor. This precursor can be synthesized through electrophilic fluorination of aniline derivatives. The subsequent steps involve the formation of the oxoethyl linkage and the attachment of the dimethylfuran carboxylate group. Common reagents used in these reactions include fluorinating agents, carbonyl compounds, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The difluoroanilino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated quinones, while reduction can produce difluoroaniline derivatives. Substitution reactions can result in a variety of substituted anilino compounds.
Aplicaciones Científicas De Investigación
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroanilino group may interact with enzymes or receptors, modulating their activity. The oxoethyl linkage and dimethylfuran carboxylate moiety contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate: shares similarities with other difluoroanilino compounds, such as difluoroaniline and difluorobenzene derivatives.
Dimethylfuran derivatives: Compounds like 2,5-dimethylfuran and its analogs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H13F2NO4 |
|---|---|
Peso molecular |
309.26 g/mol |
Nombre IUPAC |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-8-5-11(9(2)22-8)15(20)21-7-14(19)18-13-4-3-10(16)6-12(13)17/h3-6H,7H2,1-2H3,(H,18,19) |
Clave InChI |
SUDKQTIBZRDRPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B10808674.png)

![5-Amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B10808693.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10808711.png)
![N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B10808715.png)

![(4E)-2-ethyl-4-[(3-methylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B10808727.png)
![[2-oxo-2-(2-phenylanilino)ethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808732.png)
![N-[4-(propan-2-yl)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B10808735.png)
![(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone](/img/structure/B10808743.png)
![2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B10808744.png)
![2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B10808764.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate](/img/structure/B10808766.png)
